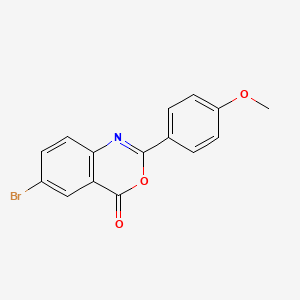

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

CAS No.: 5743-74-8

Cat. No.: VC10949337

Molecular Formula: C15H10BrNO3

Molecular Weight: 332.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5743-74-8 |

|---|---|

| Molecular Formula | C15H10BrNO3 |

| Molecular Weight | 332.15 g/mol |

| IUPAC Name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

| Standard InChI | InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 |

| Standard InChI Key | NVSIRVIUZMDBCU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazinone core, a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. Key substituents include:

-

Bromine at position 6, contributing electron-withdrawing effects.

-

4-Methoxyphenyl group at position 2, introducing steric bulk and electron-donating methoxy functionality.

This substitution pattern enhances stability and modulates electronic interactions, making the compound a versatile intermediate in organic synthesis .

Physicochemical Data

Critical properties derived from structural analogs and computational predictions include:

The high LogP value suggests significant lipophilicity, favoring membrane permeability in biological systems . The planar aromatic system facilitates π-π stacking interactions, a trait exploited in drug design for target binding .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is documented, analogous compounds provide a framework for its preparation:

Route 1: Cyclocondensation of Anthranilic Acid Derivatives

-

Bromination: 2-Amino-5-bromobenzoic acid is brominated to introduce the 6-bromo substituent.

-

Oxazinone Formation: Reaction with 4-methoxybenzoyl chloride in the presence of a dehydrating agent (e.g., ) yields the benzoxazinone core .

Route 2: Suzuki-Miyaura Coupling

-

A palladium-catalyzed cross-coupling between 6-bromo-3,1-benzoxazin-4-one and 4-methoxyphenylboronic acid could introduce the aryl group at position 2 .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 4-methoxyphenyl position requires careful control of reaction conditions.

-

Purification: Recrystallization from ethanol or methanol is commonly employed to achieve >95% purity .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for analogous compounds include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-, δ ppm):

-

Aromatic protons: 7.39–8.11 ppm (multiplet, 8H, Ar-H).

¹³C NMR:

Industrial and Research Applications

Pharmaceutical Intermediate

-

Anticancer Agents: Bromine enhances electrophilicity, enabling DNA alkylation in tumor cells .

-

Anti-inflammatory Drugs: Methoxy groups modulate COX-2 selectivity, reducing gastrointestinal toxicity .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume